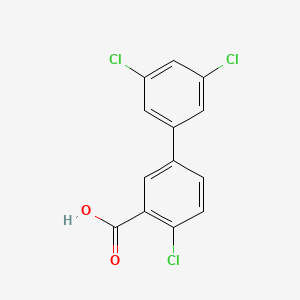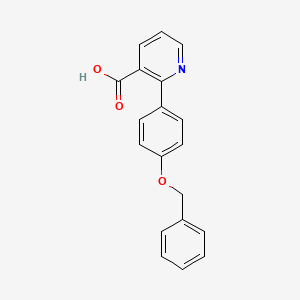![molecular formula C8H6CrO6 B6363438 [(Methoxy)(methyl)]carbene chromium pentacarbonyl CAS No. 20540-69-6](/img/structure/B6363438.png)
[(Methoxy)(methyl)]carbene chromium pentacarbonyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxy(methyl)carbene chromium pentacarbonyl, also known as MMC-Cr(CO)5, is a small molecule that is widely used in scientific research for its unique properties. It is a highly reactive and versatile molecule that can be used to synthesize a variety of compounds and materials.
Applications De Recherche Scientifique
[(Methoxy)(methyl)]carbene chromium pentacarbonyl(CO)5 is widely used in scientific research due to its unique properties. It is used in organic synthesis to synthesize a variety of compounds, such as polymers, dyes, and pharmaceuticals. It is also used in catalysis to increase the efficiency of reactions and to create new products. In addition, this compound(CO)5 can be used to study the structure and reactivity of other molecules, as well as to study the properties of enzymes.
Mécanisme D'action
[(Methoxy)(methyl)]carbene chromium pentacarbonyl(CO)5 acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to form bonds with other molecules and catalyze reactions. The molecule also acts as a reducing agent, meaning that it can reduce other molecules. This allows it to be used in a variety of reactions, such as polymerization and oxidation-reduction reactions.
Biochemical and Physiological Effects
This compound(CO)5 is not known to have any direct biochemical or physiological effects. However, it can be used to synthesize compounds and materials that can have direct biochemical and physiological effects. For example, it can be used to synthesize polymers that can be used to deliver drugs to specific cells or tissues in the body.
Avantages Et Limitations Des Expériences En Laboratoire
[(Methoxy)(methyl)]carbene chromium pentacarbonyl(CO)5 has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and use in reactions. It is also highly reactive, which allows it to be used in a variety of reactions. However, it is also highly toxic and should be handled with care. Additionally, it is relatively expensive, which can limit its use in some experiments.
Orientations Futures
There are many potential future directions for the use of [(Methoxy)(methyl)]carbene chromium pentacarbonyl(CO)5. One potential direction is the use of the molecule in the synthesis of new compounds and materials. For example, it could be used to synthesize new polymers with improved properties, such as increased biocompatibility or enhanced drug delivery. Additionally, it could be used to synthesize new catalysts for use in organic synthesis. Finally, it could be used to study the structure and reactivity of other molecules, as well as to study the properties of enzymes.
Méthodes De Synthèse
[(Methoxy)(methyl)]carbene chromium pentacarbonyl(CO)5 can be synthesized in several ways. The most common method is a reaction between a chromium(II) halide, such as chromium(II) chloride, and a methylene source, such as formaldehyde, in the presence of a base, such as sodium hydroxide. The reaction is carried out at room temperature, and the product is a yellow-colored solution. The solution is then purified by recrystallization to obtain the pure this compound(CO)5.
Propriétés
IUPAC Name |
carbon monoxide;1-methoxyethylidenechromium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O.5CO.Cr/c1-3-4-2;5*1-2;/h1-2H3;;;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUCUZGOLBLHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=[Cr])OC.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6CrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20540-69-6 |
Source


|
| Record name | Chromium, pentacarbonyl(1-methoxyethylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020540696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

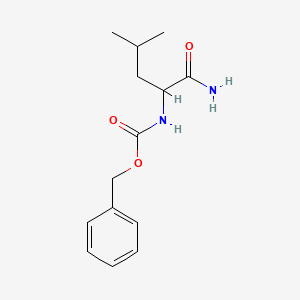
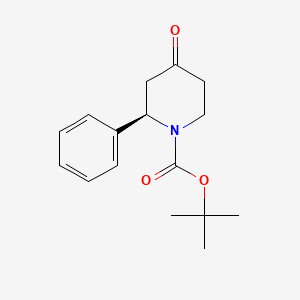



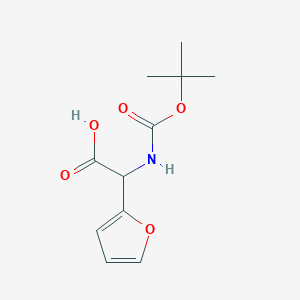
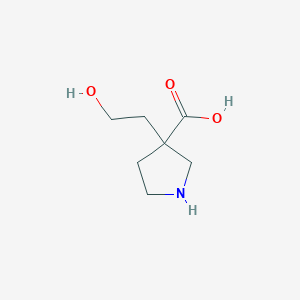
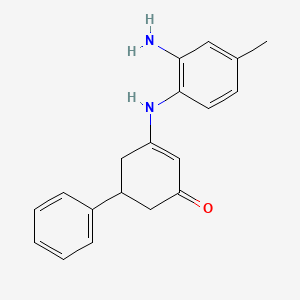
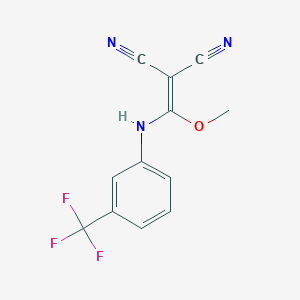
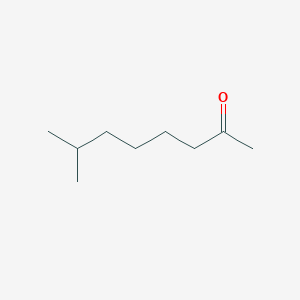
![1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6363437.png)
